(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid; N-cyclohexylcyclohexanamine
CAS No.:
Cat. No.: VC17950925
Molecular Formula: C25H38N2O6
Molecular Weight: 462.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H38N2O6 |
|---|---|
| Molecular Weight | 462.6 g/mol |
| IUPAC Name | N-cyclohexylcyclohexanamine;4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |
| Standard InChI | InChI=1S/C13H15NO6.C12H23N/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16);11-13H,1-10H2 |
| Standard InChI Key | JODDUFBZPMVOHC-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound consists of two distinct components: the (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid anion and the N-cyclohexylcyclohexanamine cation . The anion features a Cbz-protected amino group, a methyl ester at the β-carboxyl, and a free α-carboxylic acid . The DCHA cation contributes to the salt’s stability, facilitating isolation via crystallization .
Key structural attributes:
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Stereochemistry: The (3S) configuration ensures compatibility with natural L-amino acids in peptide chains .
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Protective groups: The Cbz group (benzyloxycarbonyl) shields the α-amino group, while the methyl ester protects the β-carboxyl .
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Counterion: N-Cyclohexylcyclohexanamine neutralizes the acidic α-carboxyl, forming a zwitterionic structure .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C25H38N2O6 | |
| Molecular weight | 462.6 g/mol | |
| CAS number | 19720-12-8 | |
| Stereocenters | 1 (3S) | |
| Solubility | Soluble in polar organic solvents (e.g., methanol, DMF) |
The compound’s monoisotropic mass is 462.273 Da, with exact mass confirmation via high-resolution mass spectrometry . Its infrared (IR) spectrum exhibits characteristic peaks for carbonyl (C=O, ~1740 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .
Synthesis and Purification
Synthetic Pathway
The synthesis involves a three-step sequence starting from N-Cbz-L-aspartic acid (N-Cbz-L-Asp) :
Step 1: Methyl ester formation
N-Cbz-L-Asp reacts with acetic anhydride in methanol under heating (45°C) to form the methyl ester derivative . This step selectively protects the β-carboxyl group, leaving the α-carboxyl free for subsequent reactions .
Step 2: Salt formation
The intermediate is treated with N-cyclohexylcyclohexanamine, precipitating the DCHA salt . This step enhances crystallinity, simplifying purification via filtration or recrystallization .
Step 3: Workup and isolation
Crude product is washed with cold methanol or ether to remove unreacted reagents, yielding Z-Asp-OMe DCHA with >90% purity .
Reaction Optimization
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Temperature control: Maintaining 45°C during esterification prevents racemization .
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Stoichiometry: A 1:1 molar ratio of acid to DCHA ensures complete salt formation .
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Purification: Recrystallization from methanol/water mixtures improves yield (∼85%) .
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
Z-Asp-OMe DCHA serves as a protected aspartic acid building block in SPPS . The Cbz group is stable under acidic conditions but removable via hydrogenolysis, enabling sequential peptide elongation .
Case study: Synthesis of Cbz-Lys(BOC)-Tyr(OBut)-Leu-Asp(OMe)-OMe :
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Coupling: Z-Asp-OMe DCHA is activated using isobutyl chloroformate, forming a mixed anhydride.
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Chain elongation: The activated ester reacts with the N-terminal of Leu-resin, forming an amide bond.
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Deprotection: Hydrogenolysis removes the Cbz group, exposing the amino group for subsequent couplings .
Advantages Over Unprotected Aspartic Acid
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Reduced side reactions: Protection prevents unintended cyclization or crosslinking .
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Improved solubility: The DCHA salt enhances solubility in nonpolar solvents, facilitating homogeneous reactions .
Comparative Analysis with Analogous Compounds
Z-Asp-OtBu DCHA vs. Z-Asp-OMe DCHA
| Parameter | Z-Asp-OMe DCHA | Z-Asp-OtBu DCHA |
|---|---|---|
| Ester group | Methyl (OMe) | tert-Butyl (OtBu) |
| Molecular weight | 462.6 g/mol | 504.7 g/mol |
| Deprotection method | Acidolysis (TFA) | Acidolysis (HCl/dioxane) |
| Solubility in DCM | Moderate | High |
The methyl ester in Z-Asp-OMe DCHA offers faster deprotection rates compared to tert-butyl analogs but requires milder acidic conditions .
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